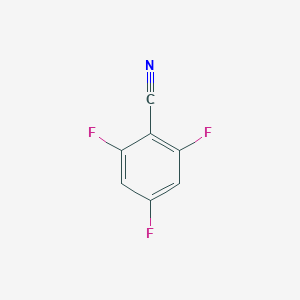

2,4,6-Trifluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFGTCCOJIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353182 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-37-0 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile, a fluorinated aromatic nitrile, is a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluorinated benzene (B151609) ring coupled with a nitrile functional group, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug design.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data for ease of reference and application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | 2,4,6-Trifluoro-benzonitrile | [1] |

| CAS Number | 96606-37-0 | [1][4] |

| Molecular Formula | C₇H₂F₃N | [2][4] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥97% | [4] |

Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 57-61 °C | [1][5] | |

| 58-61 °C | [2] | ||

| 59-63 °C | (lit.) | [4] | |

| Boiling Point | 92 °C | Not Specified | [5] |

| 166.5 ± 35.0 °C | at 760 mmHg | [1] | |

| 179 °C | Not Specified | [2] | |

| Density | 1.4 ± 0.1 g/cm³ | Not Specified | [1][5] |

| Refractive Index | 1.464 | Not Specified | [1][5] |

| Vapor Pressure | 1.8 ± 0.3 mmHg | at 25°C | [1] |

| Flash Point | 54.5 ± 25.9 °C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Boiling Point Determination

The boiling point can be determined by distillation. A small quantity of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point. Due to the discrepancies in reported values, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg).

Density Measurement

The density of solid this compound can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble, and the volume of the displaced liquid is measured. The density is then calculated by dividing the mass of the solid by the volume it displaces.

Refractive Index Measurement

For solid samples like this compound, the refractive index can be measured by melting the solid and using a refractometer. A drop of the molten solid is placed on the prism of the refractometer, and the refractive index is read. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line (589 nm).

Spectral Properties and Structural Analysis

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups.

-

Experimental Protocol (FTIR): An FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR spectrometer.[3] A common method for solid samples is to dissolve the compound in a volatile solvent like dichloromethane, apply a drop of the solution to a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the compound for analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure.

-

Experimental Protocol (¹⁹F NMR): A ¹⁹F NMR spectrum can be recorded on an instrument such as a Varian A56/60A spectrometer.[3] The sample is typically dissolved in a deuterated solvent to provide a lock signal for the spectrometer.

Crystal Structure Analysis

The crystal structure of this compound has been determined by X-ray crystallography. The analysis revealed the presence of three crystallographically independent molecules in the crystal structure.[4][6] This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.[6]

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Interrelationships of this compound's physical properties.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the effective and safe utilization of this versatile compound in the synthesis of novel and impactful chemical entities.

References

2,4,6-Trifluorobenzonitrile chemical structure and analysis

An In-Depth Technical Guide to 2,4,6-Trifluorobenzonitrile: Structure, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, physicochemical properties, and analytical characterization methods. Furthermore, it presents detailed experimental protocols, synthesis pathways, and highlights its significant applications, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.

Introduction

This compound is a fluorinated aromatic nitrile that has gained significant attention for its unique properties and diverse applications in organic chemistry.[1] With the molecular formula C₇H₂F₃N, this compound serves as a crucial intermediate for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of three fluorine atoms on the benzene (B151609) ring enhances the molecule's stability and reactivity, making it an ideal precursor for drug candidates where improved metabolic stability and lipophilicity are desired.[1][2][3] This compound typically appears as a white to off-white crystalline powder, which is convenient for handling in laboratory and industrial settings.[1]

Chemical Structure and Properties

Chemical Identifiers

-

IUPAC Name: this compound[4]

-

CAS Number: 96606-37-0[4]

-

InChI Key: HTKFGTCCOJIUIK-UHFFFAOYSA-N[4]

-

Canonical SMILES: C1=C(C=C(C(=C1F)C#N)F)F[4]

-

Synonyms: 2,4,6-Trifluoro-benzonitrile, Benzonitrile, 2,4,6-trifluoro-[1][4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 157.09 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 57 - 63 °C | [1] |

| Boiling Point | 166.5 ± 35.0 °C (at 760 mmHg) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 54.5 ± 25.9 °C | [1] |

| Vapor Pressure | 1.8 ± 0.3 mmHg (at 25 °C) | [1] |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| XLogP3 | 1.9 | [4][5] |

| Refractive Index | 1.464 | [1] |

| Purity/Assay | ≥97% | [6] |

Synthesis Pathway

This compound can be synthesized from multi-halogenated precursors. A notable method involves a two-step process starting from pentachlorobenzonitrile, which is first fluorinated and then dechlorinated to yield the final product.[7]

Caption: Synthesis pathway of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2220-2260 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity appear between 1400-1600 cm⁻¹.

-

C-F Stretch: Strong absorption bands are characteristic in the fingerprint region, typically between 1100-1400 cm⁻¹.

-

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) of the FT-IR spectrometer is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a suitable number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise arrangement of atoms.

-

¹H NMR: The spectrum will show a signal for the two aromatic protons. Due to coupling with the three adjacent fluorine atoms (²JHF and ⁴JHF), this signal will appear as a complex multiplet.

-

¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atoms (JCF).

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. The spectrum is expected to show two signals corresponding to the two chemical environments of the fluorine atoms (F at C2/C6 and F at C4), with complex splitting due to F-F and F-H coupling.

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution into a standard 5 mm NMR tube.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Mass: The compound has a monoisotopic mass of 157.0139 Da.[4] High-resolution mass spectrometry (HRMS) should confirm this value, corresponding to the molecular formula C₇H₂F₃N.

-

Fragmentation: The fragmentation pattern can provide further structural information.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Separation & Analysis: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and detected.

Applications in Research and Development

This compound is a versatile intermediate primarily used in:

-

Pharmaceutical Synthesis: It serves as a building block for creating fluorinated drug candidates. The trifluorophenyl moiety can enhance drug properties such as metabolic stability, binding affinity, and bioavailability.[2][3]

-

Agrochemical Development: It is used in the synthesis of advanced herbicides and pesticides, where the fluorine atoms can increase the biological activity and stability of the final product.[1][3]

-

Materials Science: The compound is also utilized in the production of specialty polymers and coatings where its fluorinated nature imparts desirable characteristics like thermal stability and chemical resistance.[3]

-

Organic Reactions: It readily participates in reactions such as nucleophilic aromatic substitution and cross-coupling, allowing for the construction of complex molecular architectures.[1]

The following diagram illustrates a typical laboratory workflow for a reaction involving this compound as a starting material, based on a documented procedure.[5]

Caption: Example experimental workflow using this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for a reaction using this compound as a starting material, as adapted from the literature.[5]

Synthesis of 2,4,6-Trifluorobenzohydrazide

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (5g, 31.8 mmol, 1.0 eq.) in 50 mL of ethanol.

-

Heating: Heat the resulting solution to 60 °C with stirring.

-

Reagent Addition: Slowly add hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol, ~2.0 eq.) to the heated solution.

-

Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:2 hexanes/ethyl acetate).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining white semi-solid residue, add 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic fractions and wash them with brine (1 x 100 mL).

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[5]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its trifluorinated aromatic structure provides a unique combination of reactivity and stability, enabling the synthesis of advanced molecules with enhanced properties. The analytical methods and experimental protocols detailed in this guide offer a practical framework for researchers and scientists working with this versatile compound, facilitating its effective use in innovative research and development projects.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0), a key fluorinated building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document consolidates its physicochemical characteristics, spectroscopic data, synthetic methodologies, key applications, and safety protocols to support its effective use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature, a physical characteristic that facilitates its handling and storage.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, enhancing its stability and reactivity in specific synthetic transformations.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 96606-37-0 | [1] |

| Molecular Formula | C₇H₂F₃N | [1][5][6] |

| Molecular Weight | 157.09 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 57-63 °C | [1][4] |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 54.5 ± 25.9 °C | [1] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [1] |

| Refractive Index | 1.464 | [1][4] |

| Solubility | Soluble in various organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹⁹F NMR | Spectra available for this compound. | [5] |

| IR Spectroscopy | The nitrile group (C≡N) typically exhibits a sharp absorption band in the range of 2220-2260 cm⁻¹. The C-F bonds will also show strong absorptions in the fingerprint region. | [5] |

| Mass Spectrometry | The exact mass is 157.01393355 Da. | [4][5] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.[1] A common synthetic route involves the fluorination of a polychlorinated benzonitrile (B105546) precursor.

General Synthetic Workflow

A representative synthesis involves a two-step process starting from Pentachlorobenzonitrile, as outlined in the diagram below. This process includes a fluorination step followed by a dechlorination/hydrogenolysis reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Pentachlorobenzonitrile

The following is a generalized experimental protocol based on patent literature for the synthesis of this compound.[7]

Step 1: Fluorination of Pentachlorobenzonitrile

-

Pentachlorobenzonitrile is used as the starting material.

-

The fluorination reaction is carried out with anhydrous potassium fluoride in sulfolane as the solvent.

-

The reaction mixture is heated to a temperature between 130-160°C for 3-7 hours.

-

The product of this step is 3,5-dichloro-2,4,6-trifluorobenzonitrile.

Step 2: Dechlorination and Hydrogenolysis

-

The 3,5-dichloro-2,4,6-trifluorobenzonitrile intermediate is dissolved in a second organic solvent.

-

An organic base and a catalyst are added to the solution.

-

Hydrogen gas is introduced to carry out the dechlorination and hydrogenolysis reaction.

-

This step yields the final product, this compound.

Applications in Research and Drug Development

The trifluorinated benzene ring and the nitrile functional group make this compound a valuable precursor for a wide range of complex molecules.[1]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals. The fluorine atoms can enhance the metabolic stability, bioavailability, and efficacy of drug candidates.[1][2]

-

Agrochemicals : This compound is utilized in the formulation of herbicides and pesticides, where the fluorine atoms contribute to the stability and effectiveness of the active ingredients.[2]

-

Materials Science : It is also used in the production of specialty polymers and coatings, with the fluorinated properties imparting desirable characteristics like chemical resistance and thermal stability.[2]

Safety and Handling

Proper handling and storage of this compound are essential for safety and to maintain its quality.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Reference |

| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area. | [8][9] |

| Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [8][9] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep containers securely sealed when not in use. | [1][9] |

| In case of Spills | Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use personal protective equipment. Contain the spill with sand, earth, or vermiculite. | [8] |

| Fire Hazard | Non-combustible. However, containers may burn, and it may emit poisonous fumes in a fire. | [8] |

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 96606-37-0 [matrix-fine-chemicals.com]

- 7. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic nitrile that serves as a crucial building block in modern organic synthesis.[1] Identified by its CAS number 96606-37-0, this compound is particularly valued in the pharmaceutical and agrochemical industries for its role as a versatile intermediate.[1][2] The strategic placement of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive precursor for the synthesis of complex, high-value molecules. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, properties that are highly advantageous in drug design.[1] This guide provides an in-depth overview of the molecular characteristics, experimental protocols, and synthetic utility of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃N | [1][3] |

| Molecular Weight | 157.09 g/mol | |

| Exact Mass | 157.01393355 Da | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 59-63 °C | |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 54.5 ± 25.9 °C | [1] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [1] |

| Assay Purity | ≥97% | |

| Topological Polar Surface Area | 23.8 Ų | [4] |

| CAS Number | 96606-37-0 | [1][3] |

Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of a nitrile-containing compound is characterized by a sharp, medium-intensity absorption band for the C≡N stretch, typically found in the 2260-2220 cm⁻¹ region. For aromatic compounds, C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations in the ring are observed in the 1600-1450 cm⁻¹ region. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹⁹F NMR : This technique is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.

-

¹³C NMR : The carbon atoms in the molecule will exhibit characteristic chemical shifts. The carbon of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The fluorinated aromatic carbons will show signals that are split due to C-F coupling.

-

¹H NMR : The aromatic protons will appear as a multiplet in the downfield region of the spectrum, with coupling to the adjacent fluorine atoms.

-

Crystal Structure

The crystal structure of this compound has been analyzed and is noted for its complexity.[5] The analysis reveals the presence of three crystallographically independent molecules within the structure.[5] These molecules form distinct layers, and there are three different types of interlayer interactions observed.[5] This structural arrangement is influenced by weak C-H···N interactions within the layers.[5]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are essential for its application in research and development.

Synthesis of 2,4,6-Trifluorobenzylamine from this compound

The following protocol outlines a method for the preparation of 2,4,6-Trifluorobenzylamine, where this compound serves as a key intermediate. This process involves the reduction of the nitrile group.

Workflow for the Synthesis of 2,4,6-Trifluorobenzylamine

Caption: Synthetic pathway to 2,4,6-Trifluorobenzylamine.

Detailed Methodology: [6]

-

Step 1: Fluorination: Pentachlorobenzonitrile is used as the starting material. It undergoes a fluorination reaction with anhydrous potassium fluoride (B91410) in sulfolane as the solvent. The reaction is carried out at a temperature of 130-160°C for 3-7 hours to yield 3,5-dichloro-2,4,6-trifluorobenzonitrile.

-

Step 2: Dechlorination and Hydrogenolysis: The product from Step 1 is dissolved in a second organic solvent with an organic base. Hydrogen gas is introduced in the presence of a catalyst to perform a dechlorination and hydrogenolysis reaction, which produces the intermediate, this compound.

-

Step 3: Nitrile Reduction: The this compound is then dissolved in a third organic solvent with an acid. Hydrogen is again introduced in the presence of a second catalyst to reduce the cyano group, yielding the final product, 2,4,6-Trifluorobenzylamine.

Reaction of this compound with Hydrazine Hydrate (B1144303)

This protocol describes a reaction where this compound is a starting material for the synthesis of a more complex heterocyclic compound.

Experimental Workflow

Caption: Reaction and workup of this compound.

Detailed Methodology: [7]

-

A solution of this compound (5g, 31.8 mmol) in 50 mL of ethanol is heated to 60°C.

-

Hydrazine hydrate (50-60% solution, 3.4g, ~63.6 mmol) is added to the solution.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon consumption of the starting material, the solvent is removed under vacuum.

-

50 mL of water is added to the resulting white semisolid, and the organic material is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic fractions are washed with brine (100 mL).

-

The organic layer is separated, dried over sodium sulfate, and evaporated to yield the crude product, which can be used in subsequent reactions without further purification.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[2][8] Its trifluorinated benzene ring is a desirable moiety in many pharmaceutical candidates due to the favorable properties conferred by the fluorine atoms.[1] It is used in the preparation of pharmaceuticals such as antihistamines, anti-inflammatory agents, and antitumor agents.[8] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, including fungicides and herbicides, as well as in material science for the production of liquid crystals and specialty polymers.[2][8]

References

- 1. innospk.com [innospk.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. This compound | CAS 96606-37-0 [matrix-fine-chemicals.com]

- 4. This compound | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. kaibangchem.com [kaibangchem.com]

solubility of 2,4,6-Trifluorobenzonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorobenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 96606-37-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative solubility data is limited in publicly available literature, this document synthesizes qualitative information, outlines a general experimental protocol for solubility determination, and provides insights based on the compound's physicochemical properties and the behavior of analogous molecules.

Introduction to this compound

This compound is a fluorinated aromatic nitrile with the molecular formula C₇H₂F₃N and a molecular weight of 157.09 g/mol .[1][3] It typically appears as a white to off-white crystalline powder with a melting point in the range of 57-63 °C.[1][4] The presence of three fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃N | [1] |

| Molecular Weight | 157.09 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 57-63 °C | [1][4] |

| Boiling Point | ~166.5 °C at 760 mmHg | [1] |

| Density | ~1.4 g/cm³ | [1] |

| XLogP3 | 1.9 | [4] |

The positive XLogP3 value suggests a degree of lipophilicity, indicating that this compound is likely to be soluble in organic solvents.

Qualitative Solubility Profile

Based on its molecular structure and available information for analogous compounds like benzonitrile (B105546), a qualitative solubility profile for this compound can be inferred. The presence of the polar nitrile group (-C≡N) and the electronegative fluorine atoms, combined with the nonpolar aromatic ring, gives the molecule a balanced polarity. This suggests solubility across a range of organic solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nitrile group can interact with the polar aprotic solvent molecules. Benzonitrile is very soluble in acetone.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The nitrile nitrogen can act as a hydrogen bond acceptor. One source explicitly states it is soluble in Methanol. While benzonitrile is miscible with ethanol, the fluorine atoms in this compound may slightly reduce this miscibility.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents. Benzonitrile is very soluble in benzene.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Similar polarity and potential for weak dipole-dipole interactions. |

| Ethers | Diethyl ether | Soluble | Benzonitrile is miscible with diethyl ether.[5] |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic hydrocarbons. |

| Water | Insoluble | The hydrophobic aromatic ring and fluorine atoms will dominate over the polar nitrile group, leading to poor aqueous solubility. Benzonitrile has very low solubility in water.[5] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and can be adapted for various solvents and temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Vials with screw caps (B75204) and PTFE septa

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker bath set to the desired temperature. d. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Record the mass of the vial containing the filtered solution. b. Evaporate the solvent from the vial. This can be done at ambient temperature under a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended for efficient and gentle drying. c. Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dried solid residue. e. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final constant mass. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the empty vial from the mass of the vial with the solution. c. Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

Safety and Handling of 2,4,6-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,6-Trifluorobenzonitrile (CAS No. 96606-37-0). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] It is a white to off-white crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₂F₃N |

| Molecular Weight | 157.09 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 57-63 °C[1][2] |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C[1] |

| Flash Point | 54.5 ± 25.9 °C[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[4][5] |

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined through standardized toxicological studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare standards.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the adverse effects occurring after a single oral dose of the substance.[6][7]

-

Principle: A stepwise procedure is used where a small group of animals (typically rats, and usually females) is dosed with the substance.[8][9] The starting dose is selected based on existing data to be likely to cause toxicity but not mortality.[9]

-

Methodology: The test substance is administered by gavage to fasted animals.[9] Animals are observed for signs of toxicity and mortality for at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.[11] Body weight is recorded weekly.[12] At the end of the study, a gross necropsy is performed on all animals.[10][12]

-

Outcome: The results allow for the determination of the LD50 (the dose estimated to be lethal to 50% of the animals) and the classification of the substance according to its acute oral toxicity.[7]

Acute Dermal Toxicity (OECD 402)

This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.[4][13]

-

Principle: The substance is applied to a shaved area of the skin of a small group of animals (rats or rabbits).[4][13]

-

Methodology: A specified dose of the chemical is applied to an area of at least 10% of the animal's body surface and held in contact with the skin using a porous gauze dressing for 24 hours.[11][13] The animals are then observed for 14 days for signs of toxicity and skin reactions at the application site.[4][12]

-

Outcome: This test provides information on the potential for systemic toxicity and local skin effects following dermal exposure and is used for GHS classification.[14]

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards that may arise from short-term exposure to an airborne substance.[10][15]

-

Principle: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled inhalation chamber for a defined period (usually 4 hours).[10][16]

-

Methodology: Several groups of animals are exposed to different concentrations of the test substance.[10] Animals are observed for toxic effects during and after exposure for a period of at least 14 days.[10][16] Observations include respiratory effects, clinical signs of toxicity, and mortality.

-

Outcome: The data is used to determine the LC50 (the concentration in air that is lethal to 50% of the test animals) and to classify the substance for acute inhalation hazards.[17]

Skin Irritation (OECD 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The in vivo method (OECD 404) involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation such as erythema (redness) and edema (swelling).[18] The in vitro method (OECD 439) uses a reconstructed human epidermis (RhE) model to assess cell viability after exposure to the chemical.[3][5][19]

-

Methodology (in vivo): A small amount of the substance is applied to a patch of skin for up to 4 hours.[18] The skin is then observed for irritation at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

-

Methodology (in vitro): The test chemical is applied topically to the RhE tissue.[5] After a defined exposure and post-incubation period, tissue viability is measured (e.g., using an MTT assay).[19] A reduction in viability below a certain threshold indicates an irritant potential.[5][19]

-

Outcome: The results determine whether the substance should be classified as a skin irritant (GHS Category 2).[3][5]

Eye Irritation (OECD 405 or 496)

These tests evaluate the potential of a substance to cause reversible or irreversible damage to the eye.

-

Principle: The in vivo test (OECD 405) involves applying the test substance to the eye of an animal (albino rabbit) and scoring lesions on the cornea, iris, and conjunctiva.[20][21] The in vitro method (OECD 496) utilizes reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential without animal testing.[22]

-

Methodology (in vivo): A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[20][21] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) to evaluate the extent and reversibility of any damage.[2]

-

Methodology (in vitro): The test chemical is applied to the RhCE model, and its effects on cell viability and tissue integrity are measured.[22]

-

Outcome: The results lead to a classification of the substance based on its potential to cause eye irritation or serious eye damage.[22]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a certified chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[4][23] A lab coat should be worn.[23]

-

Respiratory Protection: If dust or fumes are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4]

-

Contaminated work clothing should be laundered separately before reuse.[3][4]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Risk Management and First Aid

A clear workflow for risk assessment and established first aid procedures are essential for a safe working environment.

Risk Assessment and Control Workflow

Risk Assessment and Control Workflow for this compound.

First Aid Procedures

In case of exposure, immediate action is crucial. The following diagram outlines the appropriate first aid measures.

First Aid Procedures for Exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[4]

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for your specific application.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. eurolab.net [eurolab.net]

- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 18. nucro-technics.com [nucro-technics.com]

- 19. mbresearch.com [mbresearch.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 22. delltech.com [delltech.com]

- 23. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

Commercial Suppliers of 2,4,6-Trifluorobenzonitrile: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on sourcing 2,4,6-Trifluorobenzonitrile, including a comparative analysis of supplier specifications and an overview of its applications.

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its trifluorinated benzene (B151609) ring and nitrile functional group make it a versatile building block for the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, properties highly desirable in drug design. This guide provides an overview of commercial suppliers and key technical data to assist researchers in sourcing high-quality this compound for their specific applications.

Supplier and Specification Overview

A variety of chemical suppliers offer this compound, with purities typically ranging from 97% to over 99%. The choice of supplier may depend on the required purity, quantity, and available technical documentation. Below is a summary of offerings from several prominent suppliers.

| Supplier | Purity Specification | Melting Point (°C) | Boiling Point (°C) | Additional Notes |

| Sigma-Aldrich (Merck) | 97%[1][2] | 59-63[1][2] | - | Offers Certificates of Analysis (CoA) for specific batches.[1] |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 58.0 to 61.0 | - | Provides typical specification data. |

| Tocopharm Co., Ltd. | ≥99%[3] | - | - | States the product is in stock and used as a pharmaceutical intermediate.[3] |

| Aromsyn Co., Ltd. | > 98%[4] | - | - | Offers custom synthesis from gram to kilogram scale.[4] |

| Chem-Impex | ≥ 98% (GC)[5] | 58 - 61[5] | 179[5] | Notes storage temperature of 2-8 °C.[5] |

| Mayachem Industry Ltd. | 99.3% (GC)[6] | - | - | Provides batch-specific data including loss on drying and ash content.[6] |

| Taizhou Volsen Chemical Co., Ltd. | 99%[7] | - | 92[7] | Describes the product as a colorless transparent liquid.[7] |

Note: Physical properties such as melting and boiling points can vary slightly between suppliers and batches. It is crucial to consult the supplier's specific Certificate of Analysis for the most accurate information.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical sectors.[8][9][10] Its utility stems from the reactivity of the nitrile group and the influence of the trifluorinated ring.

Pharmaceutical Synthesis: The compound serves as a precursor for active pharmaceutical ingredients (APIs).[3][5][8][10] The incorporation of the trifluorophenyl moiety can lead to drugs with improved pharmacological profiles.

Agrochemical Development: It is used in the creation of new herbicides and pesticides, where the fluorine atoms can enhance the efficacy and stability of the active ingredients.[5][8]

Material Science: this compound also finds applications in the synthesis of specialty polymers and liquid crystals.[10]

Experimental Protocols

While specific, detailed experimental protocols for quality control are proprietary to each supplier, a general workflow for assessing the purity of this compound can be outlined.

Purity Determination by Gas Chromatography (GC):

A common method for determining the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent such as acetonitrile (B52724) or dichloromethane.

-

Instrument Setup:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically used.

-

Injector: The injector temperature is set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient is programmed to separate the main component from any impurities. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Detector: The FID is set to a high temperature (e.g., 300 °C).

-

-

Injection and Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for any impurities.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Relationships in Supplier Selection

The selection of a suitable supplier is a critical step for any research or development project. The decision is often based on a combination of factors that are logically interconnected.

References

- 1. This compound 97 96606-37-0 [sigmaaldrich.com]

- 2. This compound 97 96606-37-0 [sigmaaldrich.com]

- 3. Selling this compound 96606-37-0 99% In stock suppliers| Tocopharm [tocopharm.com]

- 4. 96606-37-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tradeindia.com [tradeindia.com]

- 7. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. kaibangchem.com [kaibangchem.com]

An In-depth Technical Guide on the Crystal Structures of 2,4,6-Trifluorobenzonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-Trifluorobenzonitrile and its amino-substituted derivative, 4-amino-3,5-difluorobenzonitrile (B171853). This document details the crystallographic parameters, molecular geometries, and the experimental protocols utilized for their determination, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Crystal Structure of this compound

The crystal structure of this compound (C₇H₂F₃N) has been determined by single-crystal X-ray diffraction. A notable feature of this structure is the presence of three crystallographically independent molecules in the asymmetric unit.[1] This indicates a complex packing arrangement within the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | This compound |

| Formula | C₇H₂F₃N |

| Molecular Weight | 157.09 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a (Å) | 13.737 (3) |

| b (Å) | 3.8430 (10) |

| c (Å) | 23.336 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1232.1 (6) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.69 |

| CCDC Number | 710749 |

Molecular Geometry

The three independent molecules of this compound exhibit slight conformational differences, primarily in the torsion angles of the nitrile group relative to the benzene (B151609) ring. The bond lengths and angles within the aromatic ring and the C≡N group are consistent with those expected for a substituted benzonitrile.

A detailed table of bond lengths and angles is pending the acquisition of the full crystallographic information file (CIF).

Crystal Structure of 4-amino-3,5-difluorobenzonitrile: A Comparative Derivative

To provide a comparative context, this guide also examines the crystal structure of a closely related derivative, 4-amino-3,5-difluorobenzonitrile (C₇H₄F₂N₂). The introduction of an amino group and the alteration of the fluorine substitution pattern significantly influence the crystal packing and intermolecular interactions.

Crystallographic Data

The crystallographic data for 4-amino-3,5-difluorobenzonitrile is presented below.

| Parameter | 4-amino-3,5-difluorobenzonitrile |

| Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.4566 (4) |

| b (Å) | 13.5939 (6) |

| c (Å) | 6.8409 (3) |

| α (°) | 90 |

| β (°) | 99.789 (4) |

| γ (°) | 90 |

| Volume (ų) | 682.02 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.501 |

Molecular Geometry

The molecular structure of 4-amino-3,5-difluorobenzonitrile reveals a planar conformation. Key bond lengths include a C≡N distance of 1.146 (2) Å.[2] The C-C bond lengths within the benzene ring range from 1.376 (2) to 1.401 (2) Å, and the C-F bond lengths are approximately 1.348 (2) Å. The C-N bond length of the amino group is 1.370 (2) Å. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic effects of the substituents.[2]

Experimental Protocols

Synthesis and Crystallization of 4-amino-3,5-difluorobenzonitrile

The synthesis of 4-amino-3,5-difluorobenzonitrile was achieved by reacting 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide in dimethylformamide (DMF). The mixture was refluxed for 24 hours. After cooling, aqueous ammonia (B1221849) was added, and the resulting solution was filtered. The filtrate was then subjected to further purification steps to yield the final product. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.[2]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected at low temperatures using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like the ones discussed can be summarized in the following workflow:

This diagram illustrates the key stages from the initial synthesis of the compound to the final validation of its three-dimensional atomic arrangement. Each step is critical for obtaining high-quality crystallographic data.

References

The Synthesis of 2,4,6-Trifluorobenzonitrile: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a crucial building block in the synthesis of a wide array of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluorinated phenyl ring imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various heterocyclic systems. This guide provides an in-depth review of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols, quantitative data comparison, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into three main approaches:

-

Halogen Exchange Fluorination followed by Dechlorination: This classical approach involves the initial synthesis of a polychlorinated benzonitrile (B105546) followed by a two-step transformation involving fluorination and subsequent dechlorination.

-

The Sandmeyer Reaction: A cornerstone of aromatic chemistry, this method utilizes the diazotization of 2,4,6-trifluoroaniline (B1293507) followed by cyanation to introduce the nitrile functionality.

-

Modern Catalytic Cyanation: This contemporary approach employs transition metal catalysts, such as palladium or nickel complexes, to directly couple a cyanide source with a suitable 2,4,6-trifluorohalobenzene.

Synthesis via Halogen Exchange Fluorination and Dechlorination

This synthetic route commences with the readily available and inexpensive pentachlorobenzonitrile. The process involves a nucleophilic aromatic substitution (SNAr) to replace chlorine atoms with fluorine, followed by a selective removal of the remaining chlorine atoms.

Logical Workflow

electrophilic and nucleophilic aromatic substitution reactions of 2,4,6-Trifluorobenzonitrile

An In-depth Technical Guide to the Aromatic Substitution Reactions of 2,4,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₂F₃N. It is a white to off-white crystalline powder that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three electron-withdrawing fluorine atoms and a nitrile group on the benzene (B151609) ring significantly influences its reactivity, making it a key intermediate for creating diverse fluorinated organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96606-37-0 | |

| Molecular Formula | C₇H₂F₃N | |

| Molecular Weight | 157.09 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98.0% | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 166.5 ± 35.0 °C at 760 mmHg | |

| Melting Point | 57-61 °C |

Electrophilic Aromatic Substitution

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The three fluorine atoms and the nitrile group are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it a poor nucleophile and thus resistant to attack by electrophiles.

Currently, there is a lack of published literature detailing successful electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions directly on the this compound ring. Attempting such reactions would likely necessitate exceptionally harsh conditions, which could lead to decomposition of the starting material rather than the desired substitution.

Logical Relationship: Factors Hindering Electrophilic Aromatic Substitution

Caption: Factors contributing to the deactivation of this compound towards electrophilic attack.

Nucleophilic Aromatic Substitution

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAᵣ). The fluorine atoms, particularly at the para-position (C4) relative to the strongly electron-withdrawing nitrile group, are activated as leaving groups.

General Mechanism of Nucleophilic Aromatic Substitution

Caption: General mechanism for the nucleophilic aromatic substitution of this compound.

Reaction with Hydrazine (B178648) Hydrate (B1144303)

A documented example of nucleophilic aromatic substitution on this compound is its reaction with hydrazine hydrate, which selectively displaces the fluorine atom at the 4-position.

Table 2: Reaction of this compound with Hydrazine Hydrate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Reference |

| This compound | Hydrazine Hydrate (50-60% solution) | Ethanol | 60 | 4-Hydrazinyl-2,6-difluorobenzonitrile |

Experimental Protocol: Synthesis of 4-Hydrazinyl-2,6-difluorobenzonitrile

The following protocol is adapted from a documented synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-hydrazinyl-2,6-difluorobenzonitrile.

Materials:

-

This compound (5 g, 31.8 mmol, 1 eq.)

-

Hydrazine hydrate (50-60% solution) (3.4 g, ~63.6 mmol, ~2 eq.)

-

Ethanol (50 mL)

-

Ethyl acetate (3 x 50 mL)

-

Water (50 mL)

-

Brine (100 mL)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (5 g, 31.8 mmol) in 50 mL of ethanol.

-

Heat the solution to 60°C.

-

Add hydrazine hydrate (3.4 g, ~63.6 mmol) to the heated solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent by evaporation under vacuum.

-

To the resulting white semi-solid residue, add 50 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the organic solvent to yield the crude product, which can be used in subsequent steps without further purification.

Conclusion

This compound is a key intermediate whose reactivity is dominated by nucleophilic aromatic substitution. The highly electron-deficient nature of its aromatic ring makes it an ideal substrate for reactions with a variety of nucleophiles, leading to the selective formation of 4-substituted-2,6-difluorobenzonitrile derivatives. Conversely, this electron deficiency renders the molecule highly resistant to electrophilic aromatic substitution. This distinct reactivity profile makes it a predictable and valuable tool for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. Further exploration of diverse nucleophiles and their reactivity with this substrate will continue to expand its synthetic applications.

Stability of 2,4,6-Trifluorobenzonitrile Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the chemical stability of this molecule, particularly its resistance to hydrolysis under acidic and basic conditions, is critical for its application in drug development, process chemistry, and materials science. This technical guide provides an in-depth analysis of the expected stability of this compound, plausible degradation pathways, and a comprehensive experimental protocol for its stability assessment.

Predicted Stability and Degradation Pathways

The hydrolysis of nitriles to carboxylic acids is a well-established chemical transformation that can be catalyzed by both acids and bases.[3][4][5] The reaction typically proceeds through a two-step mechanism involving the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by deprotonation and tautomerization, yields the amide. Subsequent hydrolysis of the amide, also under acidic conditions, leads to the carboxylic acid and an ammonium (B1175870) ion.

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[5]

The presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring is anticipated to make the nitrile carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack. However, the ortho-fluorine atoms may also provide some steric hindrance.

Signaling Pathways and Logical Relationships

The anticipated degradation pathways of this compound under acidic and basic conditions are depicted below.

Quantitative Data Summary

As specific experimental data for this compound is unavailable, the following table provides a qualitative summary of the expected stability based on general chemical principles and data from analogous compounds.

| Condition | Expected Stability | Potential Degradation Products | Influencing Factors |

| Acidic (e.g., pH 1-3) | Moderate to Low | 2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoic Acid, Ammonium salts | Acid concentration, Temperature, Reaction time |

| Neutral (e.g., pH 6-8) | High | Minimal to no degradation under ambient conditions. | Temperature, Presence of catalysts |

| Basic (e.g., pH 11-13) | Low | 2,4,6-Trifluorobenzamide, 2,4,6-Trifluorobenzoate, Ammonia | Base concentration, Temperature, Reaction time |

Experimental Protocols

The following is a detailed methodology for assessing the stability of this compound under acidic and basic conditions. This protocol can be adapted based on available analytical instrumentation and specific experimental goals.

Experimental Workflow

Materials and Reagents

-

This compound (analytical standard grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Phosphate (B84403) buffers (for pH control)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

A suitable reversed-phase C18 column.

-

pH meter.

-

Analytical balance.

-

Thermostatically controlled incubator or water bath.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.

-

Acidic Solution: Prepare an acidic solution (e.g., 0.1 M HCl, pH 1) by diluting concentrated HCl with water.

-

Basic Solution: Prepare a basic solution (e.g., 0.1 M NaOH, pH 13) by dissolving NaOH pellets in water.

-

Buffered Solutions: Prepare a series of buffers (e.g., phosphate buffers) at various pH values (e.g., pH 3, 5, 7, 9, 11).

Stability Study Procedure

-

Reaction Setup: For each condition (acidic, basic, and different pH buffers), add a small aliquot of the this compound stock solution to a known volume of the respective solution in a sealed vial to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

-

Incubation: Incubate the reaction vials at a constant temperature (e.g., 25°C, 40°C, and 60°C).

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by neutralizing the sample. For acidic samples, add an equivalent amount of base. For basic samples, add an equivalent amount of acid. This prevents further degradation before analysis.

-

Analysis: Analyze the samples by HPLC/UPLC.

HPLC/UPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan, likely around 230-250 nm).

-

Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve prepared from a standard solution of known concentration.

Data Analysis

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the degradation reaction (likely pseudo-first-order).

-

Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Conclusion

This compound is expected to undergo hydrolysis under both acidic and basic conditions, leading to the formation of 2,4,6-Trifluorobenzamide and subsequently 2,4,6-Trifluorobenzoic acid. The rate of this degradation is anticipated to be dependent on pH and temperature. While the trifluorinated benzene ring enhances metabolic stability in many contexts, the nitrile group remains a potential site for chemical degradation.[6] The provided experimental protocol offers a robust framework for quantifying the stability of this compound, which is essential for its successful application in research and development.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] - ProQuest [proquest.com]

A Computational Chemistry Analysis of 2,4,6-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract